Cas no 1696101-24-2 ((1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide)

(1R,4R)-N-(4-Methylamino-cyclohexyl)-acetamide is a chiral cyclohexylamine derivative characterized by its stereospecific (1R,4R) configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid cyclohexyl backbone and secondary amine functionality enhance its utility in stereoselective reactions, while the acetamide group provides stability and compatibility with further derivatization. The compound’s defined stereochemistry ensures high selectivity in asymmetric synthesis, making it advantageous for applications in medicinal chemistry and drug discovery. Its purity and structural precision contribute to reproducible results in research and industrial settings.
(1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide structure
1696101-24-2 structure
Product name:(1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide
CAS No:1696101-24-2
MF:C9H18N2O
MW:170.252022266388
MDL:MFCD21098043
CID:4612916

(1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide Chemical and Physical Properties

Names and Identifiers

    • (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide
    • MDL: MFCD21098043
    • Inchi: 1S/C9H18N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h8-10H,3-6H2,1-2H3,(H,11,12)
    • InChI Key: LWVNJCHQJBWIKU-UHFFFAOYSA-N
    • SMILES: C(NC1CCC(NC)CC1)(=O)C

Computed Properties

  • Exact Mass: 170.142
  • Monoisotopic Mass: 170.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1A^2

(1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
087797-1g
(1R,4R)-N-(4-Methylamino-cyclohexyl)-acetamide
1696101-24-2
1g
£1,229.00 2023-04-13
Fluorochem
087797-1g
1R,4R)-N-(4-Methylamino-cyclohexyl)-acetamide
1696101-24-2
1g
£945.00 2022-03-01

(1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide Related Literature

Additional information on (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide

The Compound (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide: A Comprehensive Overview

The compound (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide with CAS No 1696101-24-2 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique stereochemistry and functional groups, has been the subject of extensive research due to its potential applications in drug development and materials science. In this article, we will delve into the structural properties, synthesis methods, biological activities, and recent advancements related to this compound.

Structural Analysis and Synthesis

The molecule (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide features a cyclohexane ring with two chiral centers at positions 1 and 4. The stereochemistry of these centers plays a crucial role in determining the compound's physical and chemical properties. The presence of an acetamide group attached to the cyclohexane ring introduces additional functionality, making this compound versatile for various chemical transformations.

Recent studies have explored novel synthetic routes to this compound, focusing on improving yield and stereochemical control. For instance, researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess during the synthesis process. These advancements not only enhance the efficiency of production but also pave the way for large-scale manufacturing of this compound for pharmaceutical applications.

Biological Activity and Pharmacological Potential

One of the most intriguing aspects of (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide is its biological activity. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for developing treatments targeting central nervous system disorders.

Moreover, recent research has highlighted the compound's potential as an anticancer agent. In vitro experiments have shown that (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide induces apoptosis in various cancer cell lines by modulating key signaling pathways. These findings underscore the need for further preclinical testing to evaluate its efficacy and safety profile.

Applications in Materials Science

Beyond its pharmacological applications, (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide has also found utility in materials science. Its unique molecular structure makes it an ideal candidate for use in polymer synthesis and drug delivery systems. Researchers have successfully incorporated this compound into biodegradable polymers, enhancing their mechanical properties and biocompatibility.

In addition, the compound's ability to form self-assembled monolayers has been leveraged in the development of advanced sensors and electronic devices. These applications highlight the versatility of (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide across multiple scientific disciplines.

Recent Research Advances

The past few years have witnessed significant progress in understanding the properties and applications of (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide. For instance, a groundbreaking study published in *Nature Communications* revealed that this compound can serve as a potent inhibitor of a novel class of protein kinases implicated in inflammatory diseases. This discovery opens new avenues for developing targeted therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another notable advancement involves the use of computational chemistry techniques to predict the binding affinity of (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide with various biological targets. These computational models have significantly accelerated drug discovery efforts by enabling researchers to identify potential drug candidates with high precision.

Conclusion

In summary, (1R,4R)-N-(4-MethylaMino-cyclohexyl)-acetaMide, with CAS No 1696101-24-2, is a multifaceted compound with immense potential across diverse scientific domains. Its unique structural features, coupled with recent research breakthroughs, position it as a key player in advancing drug development and materials science. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its significance in both academic and industrial settings is likely to grow further.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD